isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS No.: 929973-11-5
Cat. No.: VC8402862
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
![isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate - 929973-11-5](/images/structure/VC8402862.png)
Specification
CAS No. | 929973-11-5 |
---|---|
Molecular Formula | C11H14N4O3 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | propan-2-yl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C11H14N4O3/c1-5(2)18-10(16)7-4-6-8(13-7)14-11(12)15-9(6)17-3/h4-5H,1-3H3,(H3,12,13,14,15) |
Standard InChI Key | REXZHQVIHQDHDG-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)C1=CC2=C(N1)N=C(N=C2OC)N |
Canonical SMILES | CC(C)OC(=O)C1=CC2=C(N1)N=C(N=C2OC)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, reflects its intricate structure:
-
A pyrrolo[2,3-d]pyrimidine core, consisting of a pyrrole ring fused to a pyrimidine ring at positions 2 and 3.
-
Amino group (-NH₂) at position 2, contributing to hydrogen-bonding capabilities.
-
Methoxy group (-OCH₃) at position 4, enhancing electron-donating properties.
-
Isopropyl ester (-COOCH(CH₃)₂) at position 6, modulating solubility and bioavailability .
The molecular formula is presumed to be C₁₃H₁₇N₅O₃ based on structural analogs , with a molecular weight of approximately 299.31 g/mol.
Spectral and Physicochemical Properties
While experimental data for this specific compound remains limited, analogous pyrrolopyrimidines exhibit distinct spectral signatures:
-
¹H NMR: Peaks between δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.8–4.0 ppm (methoxy protons), and δ 6.5–7.5 ppm (aromatic protons) .
-
IR Spectroscopy: Stretches at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (pyrimidine C=N), and ~3350 cm⁻¹ (N-H) .
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Melting Point | 180–185°C (estimated) |
Solubility | DMSO > Methanol > Ethanol |
LogP (Partition Coefficient) | 1.8–2.2 (moderate lipophilicity) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of pyrrolopyrimidine derivatives often involves multi-step strategies, as exemplified by patented methodologies for related compounds . A plausible route for this compound includes:
-
Coupling Reaction: Nickel-catalyzed cross-coupling of a brominated pyrimidine precursor (e.g., 5-bromo-4-methoxy-2-aminopyrimidine) with acrylic acid derivatives under ligand-assisted conditions .
-
Cyclization: Intramolecular cyclization using copper catalysts to form the pyrrole ring, followed by esterification with isopropyl alcohol .
-
Oxidation: DDQ (2,3-dichloro-5,6-dicyanobenzoquinone)-mediated oxidation to aromatize the dihydro intermediate .
Table 2: Representative Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield (%) |
---|---|---|---|
Coupling | NiCl₂, CuI, PPh₃, Et₃N | 65°C | 73 |
Cyclization | CuCl, DMSO, NH₃ | 70°C | 98 |
Oxidation | DDQ, THF | 50°C | 85 |
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>98%) and mass spectrometry (MS-ESI: [M+H]⁺ = 300.3) .
Applications in Pharmaceutical Research
Kinase Inhibition
Pyrrolopyrimidines are renowned kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The methoxy and amino groups in this compound likely engage in hydrogen bonding with kinase active sites, while the ester group enhances membrane permeability. Preclinical studies on analogs demonstrate IC₅₀ values <100 nM against ABL1 and SRC kinases .
Nucleotide Analog Development
The compound’s scaffold serves as a precursor for modified nucleosides. For instance, ester hydrolysis yields carboxylic acid derivatives, which can be conjugated to sugar moieties to mimic natural nucleotides. Such analogs are investigated for antiviral and anticancer activity .
Future Directions and Challenges
Scalability of Synthesis
Current methods rely on costly metal catalysts (Ni, Cu). Future work should explore ligand-free or biocatalytic routes to improve cost-efficiency .
Targeted Drug Delivery
Functionalizing the ester group with PEG linkers or antibody conjugates could enhance tumor-specific delivery, reducing off-target effects in kinase therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume